molecular formula C2H5B B3044131 Bromoethane-2-D1 CAS No. 23705-67-1

Bromoethane-2-D1

Cat. No.: B3044131
CAS No.: 23705-67-1
M. Wt: 109.97 g/mol
InChI Key: RDHPKYGYEGBMSE-MICDWDOJSA-N
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Description

Bromoethane-2-D1, also known as deuterated bromoethane, is a chemical compound where one of the hydrogen atoms in bromoethane is replaced by deuterium, a stable isotope of hydrogen. This compound is part of the haloalkanes group and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoethane-2-D1 can be synthesized through the reaction of deuterated ethanol with hydrobromic acid. The reaction typically involves the following steps:

    Deuterated Ethanol Preparation: Deuterated ethanol is prepared by reacting ethanol with deuterium oxide (D2O).

    This compound Formation: The deuterated ethanol is then reacted with hydrobromic acid (HBr) under reflux conditions to produce this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of deuterium-labeled hydrogen bromide to ethene. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromoethane-2-D1 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile.

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed:

    Nucleophilic Substitution: Produces alcohols, amines, or ethers depending on the nucleophile.

    Elimination Reactions: Produces alkenes.

    Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.

Scientific Research Applications

Bromoethane-2-D1 is used in a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.

    Biology: Utilized in labeling studies to trace the metabolic pathways of compounds.

    Medicine: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Bromoethane-2-D1 primarily involves nucleophilic substitution reactions. The bromine atom in this compound is replaced by a nucleophile, resulting in the formation of a new compound. The deuterium atom in this compound can also influence the reaction kinetics due to the isotope effect, which can be useful in mechanistic studies.

Comparison with Similar Compounds

    Bromoethane: The non-deuterated form of Bromoethane-2-D1.

    Bromomethane: A similar haloalkane with one less carbon atom.

    2-Bromopropane: A haloalkane with an additional carbon atom compared to this compound.

Uniqueness: this compound is unique due to the presence of the deuterium atom, which makes it valuable in isotopic labeling studies and in the development of deuterated drugs. The deuterium atom can alter the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts.

Properties

IUPAC Name

1-bromo-2-deuterioethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-MICDWDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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